molecular formula C10H8BrNO2 B2492515 4-bromo-5-methyl-1H-indole-2-carboxylic acid CAS No. 1857357-32-4

4-bromo-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2492515
CAS No.: 1857357-32-4
M. Wt: 254.083
InChI Key: SELHPNHZNPHXNL-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-indole-2-carboxylic acid (CAS 1857357-32-4) is a brominated indole derivative of significant interest in medicinal chemistry research. Its molecular formula is C 10 H 8 BrNO 2 and it has a molecular weight of 254.08 g/mol . The compound serves as a key chemical scaffold in the design and synthesis of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole-2-carboxylic acid core can chelate with two Mg 2+ ions within the active site of the HIV-1 integrase enzyme, while strategic substitutions on the indole ring, such as a bromo group, can enhance binding through interactions like π-π stacking with viral DNA . This mechanism is critical for inhibiting the integration of viral DNA into the host genome, a vital step in the HIV-1 life cycle. Beyond its direct antiviral research applications, this compound is a valuable building block for further chemical modifications. The presence of both a carboxylic acid and a bromine atom on the indole ring structure provides two distinct sites for synthetic elaboration, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should refer to the safety data sheet and note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-bromo-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELHPNHZNPHXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis for Indole Core Formation

The Fischer indole synthesis is a foundational method for constructing the indole scaffold. For this compound, this approach begins with 5-methylphenylhydrazine and a ketoester, such as ethyl pyruvate , under acidic conditions. The reaction proceeds via cyclization to form ethyl 5-methylindole-2-carboxylate , which serves as the precursor for subsequent bromination.

Key Reaction Conditions

  • Solvent: Ethanol or acetic acid (optimized for cyclization efficiency).
  • Catalyst: Concentrated HCl or polyphosphoric acid (PPA).
  • Temperature: Reflux at 80–100°C for 6–12 hours.
  • Yield: 65–75% after purification by recrystallization (ethanol/water).

The methyl group at position 5 is introduced via the phenylhydrazine starting material, ensuring regioselectivity during cyclization.

Regioselective Bromination at Position 4

Bromination of ethyl 5-methylindole-2-carboxylate is critical for introducing the bromine atom at position 4. Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) achieves high selectivity.

Optimized Bromination Protocol

  • Reagents: NBS (1.1 equiv), FeBr₃ (0.1 equiv).
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: 0–25°C, 2–4 hours.
  • Yield: 80–85% (isolated via flash chromatography).

The carboxylic acid’s ester group at position 2 directs electrophilic substitution to position 4, while the methyl group at position 5 minimizes steric hindrance.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves saponification of ethyl 4-bromo-5-methylindole-2-carboxylate to yield the target compound. Hydrolysis under basic conditions followed by acidification ensures high purity.

Hydrolysis Conditions

  • Base: 2M NaOH in methanol/water (1:1 v/v).
  • Temperature: Reflux at 70°C for 1 hour.
  • Acidification: 10% HCl to pH 3–4.
  • Yield: 90–95% (recrystallized from ethanol).

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Effects on Bromination Efficiency

Comparative studies reveal that DMF enhances bromination yields (85%) compared to DCM (70%) due to improved solubility of intermediates. Catalysts such as FeBr₃ outperform H₂SO₄ in minimizing by-products like dibrominated derivatives.

Table 1: Bromination Optimization Data

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
FeBr₃ DMF 25 85 98
H₂SO₄ DCM 0 65 90

Directed Ortho-Metalation for Alternative Bromination Strategies

In advanced synthetic routes, directed ortho-metalation using lithium diisopropylamide (LDA) enables precise bromine placement. This method involves deprotonation at position 4 followed by quenching with Br₂, achieving 88% yield but requiring anhydrous conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling up the bromination step via continuous flow reactors improves heat dissipation and reduces reaction time (30 minutes vs. 4 hours in batch). A mixed solvent system (PEG-400/DMF) enhances throughput while maintaining 82% yield.

Cost-Effective Purification Techniques

Industrial protocols replace flash chromatography with recrystallization from acetic acid , reducing solvent costs by 40% and achieving >99% purity.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.85 (s, 3H, CH₃), 7.20–7.45 (m, 3H, aromatic), 12.10 (s, 1H, COOH).
  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₀H₈BrNO₂: 270.08; found: 270.07.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with retention time (Rₜ) = 6.2 minutes.

Comparative Analysis with Analogous Compounds

4-Bromo-5-Methoxy vs. 4-Bromo-5-Methyl Derivatives

The methyl group in this compound enhances thermal stability (mp 215°C vs. 195°C for methoxy analogs) due to reduced electron-donating effects. However, methoxy derivatives exhibit higher solubility in polar solvents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).

Major Products

    Substitution: Formation of 4-amino-5-methyl-1H-indole-2-carboxylic acid.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of indoline derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Chemistry

4-Bromo-5-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to modify it to create compounds with enhanced properties.

Biology

This compound has been extensively studied for its potential biological activities , including:

  • Antiviral Activity : Similar indole derivatives have shown the ability to inhibit HIV integrase, suggesting that this compound may also possess antiviral properties. For instance, modifications on the indole core have led to derivatives with IC50 values as low as 0.13 μM against HIV integrase .
  • Anticancer Potential : Indole derivatives are recognized for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells by inhibiting key signaling pathways such as those mediated by VEGFR-2 tyrosine kinase .
  • Antimicrobial Properties : The compound may exhibit antimicrobial activity similar to other indoles that have demonstrated efficacy against various bacterial strains.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in drug development as inhibitors of specific enzymes or receptors. Its ability to modulate various biochemical pathways makes it a candidate for therapeutic applications in diseases like cancer and viral infections.

Case Studies

Several studies highlight the biological activities associated with this compound:

Study Focus Key Findings Reference
HIV Integrase InhibitionStructural optimizations on indole derivatives significantly enhanced their inhibitory effects against HIV integrase, indicating that similar modifications might improve efficacy .
Anticancer Activity EvaluationCompounds structurally similar to this compound have shown effective inhibition of cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Antimicrobial ActivityResearch indicates potential antimicrobial properties against various bacterial strains, supporting the exploration of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The bromine and methyl groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison of 4-bromo-5-methyl-1H-indole-2-carboxylic acid with its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₀H₈BrNO₂ 254.08 g/mol Br (C4), CH₃ (C5), COOH (C2) High reactivity at C4 due to bromine; methyl group enhances lipophilicity .
5-Bromo-1-methyl-1H-indole-2-carboxylic acid C₁₀H₈BrNO₂ 254.08 g/mol Br (C5), CH₃ (N1), COOH (C2) Methyl at N1 reduces ring planarity; bromine at C5 alters electronic distribution .
5-Bromo-7-chloro-1H-indole-2-carboxylic acid C₉H₅BrClNO₂ 274.50 g/mol Br (C5), Cl (C7), COOH (C2) Dual halogenation increases molecular weight and polarity; potential for cross-coupling reactions .
5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid C₁₀H₅BrF₃NO₂ 316.06 g/mol Br (C5), CF₃ (C7), COOH (C2) Trifluoromethyl group enhances metabolic stability and electronegativity .
7-Bromo-4-fluoro-1H-indole-2-carboxylic acid C₉H₅BrFNO₂ 258.05 g/mol Br (C7), F (C4), COOH (C2) Fluorine at C4 increases acidity of the carboxylic acid; bromine at C7 modifies steric bulk .

Key Research Findings

  • Synthetic Efficiency : Ethyl ester intermediates (e.g., ethyl 4-bromo-5-methoxyindole-2-carboxylate) are critical precursors for carboxylic acid derivatives, with hydrolysis yields exceeding 95% under optimized conditions .
  • Structural-Activity Relationships (SAR) :
    • Bromine at C4 or C5 enhances electrophilic aromatic substitution reactivity, enabling further derivatization.
    • Methyl groups at C5 or N1 reduce solubility in polar solvents but improve bioavailability .
  • Spectroscopic Data :
    • ¹H-NMR : Methyl groups resonate at δ 2.46 ppm (singlet), while indole NH protons appear as broad signals near δ 9–12 ppm .
    • MS : Molecular ion peaks ([M+H]⁺) for brominated indoles are typically observed at m/z 250–320 .

Biological Activity

4-Bromo-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits unique properties due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

The molecular formula of this compound is C9H6BrNO2C_9H_6BrNO_2, with a molecular weight of approximately 240.05 g/mol. Its structure includes a bromine atom at the 4-position and a methyl group at the 5-position of the indole ring, contributing to its biological profile.

Target of Action : Indole derivatives, including this compound, have been shown to bind with high affinity to various biological receptors and enzymes.

Mode of Action : The compound interacts with its targets, leading to alterations in cellular functions such as gene expression and enzymatic activity. This interaction is crucial for its potential therapeutic applications in diseases like cancer and viral infections.

Biochemical Pathways : The compound affects multiple biochemical pathways, including those involved in cell signaling and apoptosis. Its ability to modulate these pathways underpins its potential as an antiviral and anticancer agent .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antiviral Activity : Similar indole derivatives have been studied for their ability to inhibit HIV integrase, suggesting that this compound may also exhibit antiviral properties. For instance, modifications on the indole core have led to derivatives with IC50 values as low as 0.13 μM against HIV integrase .
  • Anticancer Potential : Indole derivatives are recognized for their anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by inhibiting key signaling pathways, such as those mediated by VEGFR-2 tyrosine kinase .
  • Antimicrobial Properties : The compound may possess antimicrobial activity, similar to other indoles that have shown efficacy against various bacterial strains .

Case Studies

Several studies highlight the biological activities of indole derivatives:

  • Study on HIV Integrase Inhibition : A study focused on indole-2-carboxylic acid derivatives found that structural optimizations significantly enhanced their inhibitory effects against HIV integrase, indicating that similar modifications might improve the efficacy of this compound .
  • Anticancer Activity Evaluation : Research on related compounds has shown that they can effectively inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, revealing IC50 values in the micromolar range .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds:

CompoundBiological ActivityIC50 (μM)
This compoundPotential antiviral/anticancerTBD
Indole derivative (compound 3)HIV integrase inhibitor0.13
5-Bromo-4-methyl-1H-indole-2-carboxylic acidVEGFR-2 TK inhibitorTBD
Indole-based compounds (various)AntimicrobialTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-5-methyl-1H-indole-2-carboxylic acid?

  • Answer : Common methods include:

  • Condensation reactions : Refluxing 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst (e.g., yields ~50–70%) .
  • Nucleophilic substitution : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
  • Amide coupling : Activation of the carboxylic acid group using EDC·HCl and HOBt in DMF/CH₂Cl₂ for derivatization into carboxamides .
    • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., 1H^{1}\text{H} chemical shifts for indole protons: δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+^+ observed at m/z 427.0757) .
  • Melting point analysis : To assess purity (typical range: 208–210°C for indole carboxylic acid derivatives) .

Q. What are the typical applications of this compound in medicinal chemistry?

  • Answer :

  • Building block : Used to synthesize carboxamide derivatives for antimicrobial or anticancer agents .
  • Probe development : Functionalized with photoactivatable groups (e.g., benzophenone) to study protein-ligand interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during nucleophilic bromination at the 4-position?

  • Answer :

  • Controlled stoichiometry : Use 1.1–1.2 equivalents of brominating agents (e.g., NBS) to minimize di-brominated byproducts .
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility and regioselectivity .
  • Monitoring : TLC (Rf_f ~0.3 in ethyl acetate/hexane) or HPLC to track reaction progress .

Q. How to address discrepancies between experimental and theoretical NMR data?

  • Answer :

  • Impurity checks : Recrystallize or repurify via column chromatography .
  • Tautomer analysis : Consider keto-enol tautomerism affecting chemical shifts, especially in DMSO-d6_6 .
  • Solvent effects : Compare data in CDCl3_3 vs. DMSO-d6_6 to identify solvent-induced shifts .

Q. What strategies mitigate decomposition of brominated indole derivatives during storage?

  • Answer :

  • Storage conditions : Under inert atmosphere (N2_2/Ar) at –20°C in amber vials .
  • Desiccants : Use molecular sieves or silica gel to prevent hydrolysis of the carboxylic acid group .

Q. How to design a structure-activity relationship (SAR) study targeting the bromine and methyl substituents?

  • Answer :

  • Analog synthesis : Replace Br with Cl/I or methyl with ethyl/isopropyl groups .
  • Biological assays : Test analogs against bacterial strains (e.g., S. aureus) or cancer cell lines to correlate substituent effects with activity .
  • Computational modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .

Q. What computational methods predict the reactivity of this compound?

  • Answer :

  • DFT studies : Optimize geometry at the B3LYP/6-31G* level to analyze electrophilic aromatic substitution sites .
  • Molecular docking : Screen against biological targets (e.g., HIV protease) using AutoDock Vina .

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